molecular formula C16H13N5OS B294589 6-[(3-Methylphenoxy)methyl]-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(3-Methylphenoxy)methyl]-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294589
M. Wt: 323.4 g/mol
InChI Key: MCXATWGIGFOVSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(3-Methylphenoxy)methyl]-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 6-[(3-Methylphenoxy)methyl]-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins involved in the growth and proliferation of cancer cells, inflammation, and microbial infections. Further studies are required to elucidate the exact mechanism of action of the compound.
Biochemical and Physiological Effects
6-[(3-Methylphenoxy)methyl]-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation by inhibiting the expression of pro-inflammatory cytokines, and inhibit the growth of various microbes. The compound has also been found to have minimal toxicity towards normal cells, making it a promising candidate for further study.

Advantages and Limitations for Lab Experiments

The advantages of using 6-[(3-Methylphenoxy)methyl]-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its high purity, stability, and low toxicity towards normal cells. However, the compound is relatively expensive and requires specialized equipment and expertise for its synthesis and analysis. Moreover, the exact mechanism of action of the compound is not fully understood, which limits its potential applications.

Future Directions

There are several future directions for the study of 6-[(3-Methylphenoxy)methyl]-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections. Another direction is to elucidate the exact mechanism of action of the compound and identify its molecular targets. Furthermore, the synthesis of analogs of the compound with improved potency and selectivity could lead to the development of more effective drugs. Finally, the development of novel methods for the synthesis and analysis of the compound could improve its accessibility and reduce its cost.

Synthesis Methods

The synthesis of 6-[(3-Methylphenoxy)methyl]-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-methylphenol, 4-pyridinecarboxaldehyde, thiosemicarbazide, and triethyl orthoformate in the presence of a catalyst and solvent. The reaction proceeds through a series of intermediate steps to yield the final product. The synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

6-[(3-Methylphenoxy)methyl]-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has potential applications in various fields of scientific research. It has been studied for its anticancer, antimicrobial, antifungal, and anti-inflammatory properties. The compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models. It has also been found to have antimicrobial and antifungal activity against various pathogens.

properties

Molecular Formula

C16H13N5OS

Molecular Weight

323.4 g/mol

IUPAC Name

6-[(3-methylphenoxy)methyl]-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H13N5OS/c1-11-3-2-4-13(9-11)22-10-14-20-21-15(18-19-16(21)23-14)12-5-7-17-8-6-12/h2-9H,10H2,1H3

InChI Key

MCXATWGIGFOVSW-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC2=NN3C(=NN=C3S2)C4=CC=NC=C4

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NN3C(=NN=C3S2)C4=CC=NC=C4

Origin of Product

United States

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